2-(3,4-dimethoxybenzyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHOXYBENZYL)-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with dimethoxybenzyl and furylmethyl substituents, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZYL)-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where the benzyl group is introduced using reagents like benzyl halides in the presence of a base.
Attachment of the Furylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction using furylmethyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the furylmethyl group, converting it to a more saturated form.
Substitution: The benzyl and furylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated reagents (e.g., benzyl chloride) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolo[1,5-c]pyrimidine derivatives in various chemical reactions.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. Its unique structure might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZYL)-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxybenzyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the furylmethyl group, which may affect its reactivity and biological activity.
7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the dimethoxybenzyl group, potentially altering its chemical properties and applications.
Uniqueness
This detailed overview highlights the significance of 2-(3,4-DIMETHOXYBENZYL)-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE in scientific research and its potential applications
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H23N5O3/c1-14-15(2)27(12-17-6-5-9-31-17)22-21(14)23-25-20(26-28(23)13-24-22)11-16-7-8-18(29-3)19(10-16)30-4/h5-10,13H,11-12H2,1-4H3 |
InChI Key |
OOAFUWAQCIEHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)CC5=CC=CO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.